Furan-2-yl-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-methanone
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Overview
Description
Furan-2-yl-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-methanone is a complex organic compound that features a furan ring and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-methanone typically involves multi-step organic reactions. One possible route could involve the formation of the quinoline derivative followed by the introduction of the furan ring through a Friedel-Crafts acylation reaction. The reaction conditions may include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-methanone can undergo various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline derivative can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline derivative may yield tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Furan-2-yl-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-methanone involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-methanol: Similar structure with a hydroxyl group instead of a methanone group.
Furan-2-yl-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-methane: Similar structure with a methylene group instead of a methanone group.
Uniqueness
Furan-2-yl-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-2H-quinolin-1-yl)-methanone is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H23NO2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
furan-2-yl-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C23H23NO2/c1-22(2)16-23(3,17-10-5-4-6-11-17)18-12-7-8-13-19(18)24(22)21(25)20-14-9-15-26-20/h4-15H,16H2,1-3H3 |
InChI Key |
CZJGMXUGKIQDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=CO3)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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